(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride
Overview
Description
(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a methanone group, which is further connected to a 3,4-dichlorophenyl group
Mechanism of Action
Target of Action
The primary target of (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is believed to interact with its target, the mitogen-activated protein kinase 10, leading to changes in the kinase’s activity . This interaction may alter the phosphorylation state of the kinase, thereby modulating its function .
Biochemical Pathways
Given its target, it is likely to influence pathways involving the mitogen-activated protein kinase 10 . These pathways could include the JNK signaling pathway, which is involved in stress responses, inflammation, and apoptosis .
Result of Action
Given its target, it may influence cellular processes such as proliferation, differentiation, and apoptosis . .
Action Environment
Factors such as temperature and pH could potentially affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (3,4-dichlorophenyl)(piperidin-4-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: (3,4-Dichlorophenyl)(piperidin-4-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
- (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
- (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
- (3,4-Dichloromethylphenidate)
Comparison:
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: This compound has a similar structure but with only one chlorine atom on the phenyl ring. It may have different chemical reactivity and biological activity.
(3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
(3,4-Dichloromethylphenidate): This compound is an analogue of methylphenidate with chlorination at the meta- and para-positions, resulting in increased potency and duration of action.
The uniqueness of (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride lies in its specific substitution pattern and the presence of the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO.ClH/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWAMYCXWLQTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496656 | |
Record name | (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64638-17-1 | |
Record name | (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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